1H-pyrazol-5-ol hydrochloride
Overview
Description
1H-pyrazol-5-ol hydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science . The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrazol-5-ol hydrochloride can be synthesized through several methods. One common approach involves the cyclization of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds . The reaction typically occurs under acidic conditions, which facilitate the formation of the pyrazole ring. Another method involves the reaction of hydrazine with 1,3-dicarbonyl compounds, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis . The final product is usually purified through recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Pyrazole-5-one derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1H-pyrazol-5-ol hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways . These interactions are crucial for its biological effects, such as anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
1H-pyrazol-5-ol hydrochloride can be compared with other pyrazole derivatives, such as:
3-aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4-aminopyrazole: Exhibits significant biological activities, including antioxidant properties.
5-aminopyrazole: Used as a versatile building block in organic synthesis.
Uniqueness: this compound stands out due to its specific hydroxyl group at the 5-position, which imparts unique reactivity and biological properties. This functional group allows for diverse chemical modifications and enhances the compound’s solubility and stability .
Properties
IUPAC Name |
1,2-dihydropyrazol-3-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRADGUYFCFANJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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